N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a thienopyrimidine core, and a hexanamide chain, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves multiple steps, including the formation of the benzodioxole and thienopyrimidine cores, followed by their coupling and subsequent functionalization. Typical reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide: shares similarities with other benzodioxole and thienopyrimidine derivatives.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N4O7S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C25H30N4O7S/c1-34-11-9-26-22(31)15-29-18-8-12-37-23(18)24(32)28(25(29)33)10-4-2-3-5-21(30)27-14-17-6-7-19-20(13-17)36-16-35-19/h6-8,12-13H,2-5,9-11,14-16H2,1H3,(H,26,31)(H,27,30) |
InChI Key |
RJTLEYXISKGUKP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2 |
Origin of Product |
United States |
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